

# Structure-Activity Relationship (SAR) Guide: Piperazin-2-one vs. Piperazine

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## Compound of Interest

Compound Name: 3-(oxan-4-yl)piperazin-2-one

CAS No.: 1247658-45-2

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## Executive Summary

This technical guide analyzes the structural and functional transition from piperazine (a saturated, flexible diamine) to piperazin-2-one (a cyclic lactam). In medicinal chemistry, this scaffold hop is a strategic maneuver used to modulate basicity, restrict conformational flexibility, and introduce peptide-mimetic properties without significantly altering the overall molecular weight.

While piperazine is a classic "privileged structure" found in antihistamines and antipsychotics, piperazin-2-one offers a distinct profile: it acts as a constrained turn mimic, lowers the pKa of the secondary amine, and alters the metabolic soft spots of the molecule. This guide details the physicochemical shifts, conformational landscapes, and synthetic protocols necessary for leveraging this scaffold in drug discovery.

## Physicochemical Profiling

The introduction of a carbonyl group at the C2 position fundamentally alters the electronic landscape of the ring. The most immediate impact is the neutralization of the N1 nitrogen and the inductive reduction of the N4 basicity.

## Comparative Properties Table

| Property                              | Piperazine   | Piperazin-2-one (2-Oxopiperazine)                                       | Impact on Drug Design  |
|---------------------------------------|--|---|--|
| Structure                             | Cyclic diamine<br>(Secondary/Secondary)                      | Cyclic amide<br>(Lactam/Secondary amine)                                | H-Bonding: Lactam adds an H-bond acceptor (C=O) and modifies donor profile.                    |
| Basicity (pKa)                        | pKa <sub>1</sub> ≈ 5.35 (N1)<br>pKa <sub>2</sub> ≈ 9.73 (N4) | N1: Non-basic<br>(Amide, pKa > 15)<br>N4: ~6.0–8.0 (Predicted)*         | Permeability:<br>Reduced ionization at physiological pH improves passive diffusion.            |
| LogP (Lipophilicity)                  | -1.17 (Highly hydrophilic)                                   | -1.0 to -0.5 (Slightly less hydrophilic)                                | Solubility: Amide functionality maintains water solubility while reducing charge.              |
| Topological Polar Surface Area (TPSA) | ~24 Å <sup>2</sup>   | ~49 Å <sup>2</sup>  | Target Binding:<br>Increased polar surface area due to carbonyl oxygen.                        |
| Electronic Character                  | Electron-rich,<br>nucleophilic at both N                     | N1 is electrophilic (at carbonyl C); N4 is nucleophilic but attenuated. | Reactivity: N1 requires deprotonation for alkylation; N4 reacts as a standard secondary amine. |

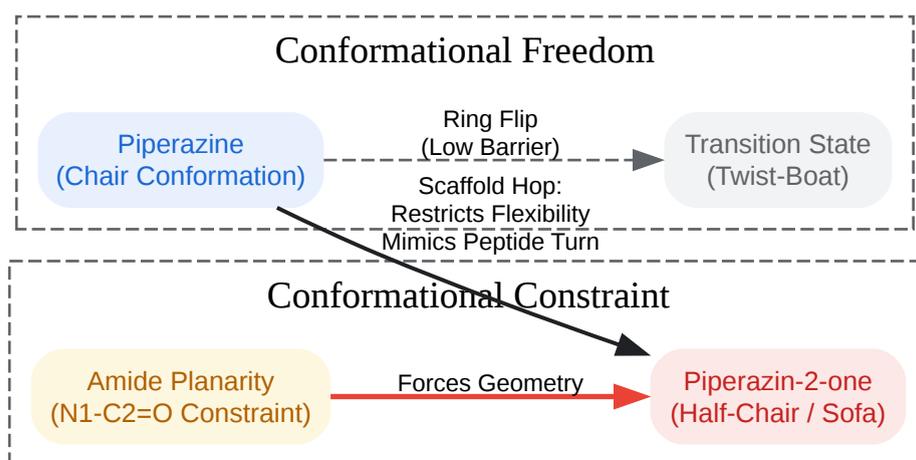
\*Note: The pKa of N4 in piperazin-2-one is lower than piperazine due to the electron-withdrawing inductive effect (-I) of the β-carbonyl group.

## Structural & Conformational Analysis

The SAR implications of switching scaffolds are largely driven by geometry. Piperazine exists predominantly in a Chair conformation to minimize steric strain. Piperazin-2-one, however, is constrained by the amide bond (N1-C2-O), which forces these atoms and the alpha-carbons into a planar arrangement. This forces the ring into a Half-Chair or Sofa conformation.

## Conformational Locking Mechanism

- Piperazine: Flexible. Rapid ring flipping between chair conformers.
- Piperazin-2-one: Semi-rigid. The amide bond (sp<sup>2</sup> hybridization at N1) restricts rotation. This makes it an excellent  $\beta$ -turn mimic in peptidomimetics, positioning substituents at N4 and C3 in defined vectors.



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Figure 1: Conformational restriction upon introducing the carbonyl group. The amide bond forces planarity, reducing the entropy penalty upon binding to protein targets.

## Pharmacokinetic Implications (ADME)

### Metabolic Stability[1]

- Piperazine Liability: The secondary amines in piperazine are highly susceptible to N-oxidation and N-dealkylation by CYP450 enzymes.
- Piperazin-2-one Advantage:
  - N1 Blockade: The N1 position is "pre-oxidized" (carbonyl), rendering it immune to metabolic N-oxidation.

- Peptidase Susceptibility: While stable to oxidases, the lactam ring can theoretically be opened by amidases, though 6-membered lactams are generally stable in plasma compared to smaller rings.
- Case Evidence: In the degradation studies of gliptins (e.g., Tenzeligliptin), piperazinone derivatives often appear as stable downstream metabolites, indicating the ring's robustness against further oxidative degradation [1].

## Permeability & Efflux

The reduction in basicity at N4 is the critical factor here. Highly basic amines ( $pK_a > 9$ ) are often protonated at physiological pH, limiting passive membrane permeability and serving as substrates for P-glycoprotein (P-gp) efflux pumps.

- Optimization Strategy: Switching to piperazin-2-one lowers the  $pK_a$  to the 6–8 range, increasing the fraction of neutral species at pH 7.4 and potentially improving CNS penetration or oral bioavailability.

## Case Study: AZD5153 (Bivalent BRD4 Inhibitor)

Context: The development of bivalent inhibitors for Bromodomain-containing protein 4 (BRD4).

[1][2][3] The Challenge: Linking two binding motifs with a scaffold that provides the correct geometry and solubility without introducing excessive flexibility (which reduces binding affinity due to entropy loss). The Solution: Researchers utilized a (3R)-methyl-piperazin-2-one scaffold. [4]

- Role of Piperazin-2-one: It serves as a central linker. The lactam structure provides a rigidifying element that orients the two "warheads" (triazolopyridazines) to simultaneously engage two bromodomains.
- Outcome: AZD5153 demonstrated high potency ( $IC_{50} = 5 \text{ nM}$ ) and oral bioavailability, validating the piperazin-2-one scaffold as a robust, drug-like linker that balances solubility with conformational restraint [2].

## Experimental Protocols

## Protocol A: Synthesis of Piperazin-2-one (General Method)

This protocol describes the cyclization of ethylenediamine with chloroacetic acid derivatives. This is a robust method for generating the core scaffold.

Reagents: Ethylenediamine (excess), Ethyl chloroacetate, Ethanol, Sodium Ethoxide.

- Alkylation:
  - Dissolve ethylenediamine (10 equiv.) in absolute ethanol at 0°C.
  - Add ethyl chloroacetate (1 equiv.) dropwise over 1 hour to prevent bis-alkylation.
  - Stir at room temperature for 12 hours.
- Cyclization:
  - Add Sodium Ethoxide (1.2 equiv.) to the reaction mixture.
  - Heat to reflux for 4–6 hours. The basic conditions promote the intramolecular attack of the secondary amine on the ester carbonyl.
- Purification:
  - Concentrate in vacuo.
  - Resuspend in hot isopropanol and filter to remove NaCl salts.
  - Recrystallize from Ethanol/Ether to yield piperazin-2-one as a white solid.

## Protocol B: N4-Functionalization (Reductive Amination)

Due to the non-basic nature of N1, N4 can be selectively functionalized without protecting N1.

- Setup: Dissolve piperazin-2-one (1 equiv.) and the target aldehyde (1.1 equiv.) in DCE (Dichloroethane).
- Imine Formation: Add catalytic Acetic Acid (1-2 drops) and stir for 30 mins.

- Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv.) in one portion.
- Workup: Quench with saturated  $\text{NaHCO}_3$  after 4 hours. Extract with DCM. The product is the N4-alkylated piperazin-2-one.

## References

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